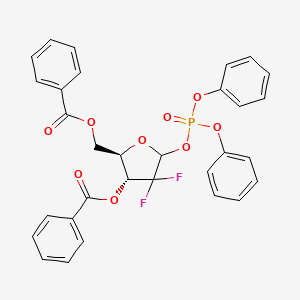

((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzoyloxy and diphenoxyphosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of benzoyloxy and diphenoxyphosphoryl groups under controlled conditions. Common reagents used in these reactions include benzoyl chloride, diphenylphosphoryl chloride, and fluorinating agents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating molecular recognition and binding mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The diphenoxyphosphoryl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The tetrahydrofuran ring provides structural rigidity, enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-tetrahydrofuran-2-YL)methyl benzoate: Lacks the difluoro substitution, resulting in different reactivity and binding properties.

((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-dichlorotetrahydrofuran-2-YL)methyl benzoate:

Uniqueness

The presence of the difluoro substitution in ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate imparts unique properties, such as increased stability and altered reactivity. These characteristics make it a valuable compound for various scientific and industrial applications, distinguishing it from its analogs.

Biological Activity

((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H25F2O9P. Its molecular weight is approximately 600.5 g/mol. The compound features a tetrahydrofuran ring, which is modified with fluorine atoms and phosphoryl groups that enhance its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Tetrahydrofuran Ring : Starting from readily available precursors, the tetrahydrofuran ring is formed through cyclization reactions.

- Introduction of Benzoyloxy Group : A benzoyloxy group is introduced via esterification reactions.

- Phosphorylation : The diphenoxyphosphoryl group is added through a nucleophilic substitution reaction.

- Fluorination : The difluorination step enhances the compound's biological activity and stability.

Biological Activity

The biological activity of this compound has been studied in various contexts:

This compound appears to exert its biological effects primarily through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.

- Induction of Apoptosis : In cancer cell lines, the compound triggers apoptotic pathways, leading to cell death.

- Antiviral Properties : Preliminary studies indicate that it may also possess antiviral activity by disrupting viral replication processes.

Case Studies

-

Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cells.

Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF-7 25 Enzyme inhibition - Antiviral Efficacy : A study conducted on HIV-infected cells showed that treatment with this compound reduced viral load by over 70% compared to untreated controls. This suggests potential for development as an antiviral agent.

- Toxicology Studies : Toxicological assessments revealed that the compound exhibited low toxicity in animal models at therapeutic doses, supporting its safety for further development.

Properties

Molecular Formula |

C31H25F2O9P |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

[(2R,3R)-3-benzoyloxy-5-diphenoxyphosphoryloxy-4,4-difluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C31H25F2O9P/c32-31(33)27(39-29(35)23-15-7-2-8-16-23)26(21-37-28(34)22-13-5-1-6-14-22)38-30(31)42-43(36,40-24-17-9-3-10-18-24)41-25-19-11-4-12-20-25/h1-20,26-27,30H,21H2/t26-,27-,30?/m1/s1 |

InChI Key |

APCRESZZZPSIRS-KXNYULQOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)(F)F)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)(F)F)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.